molecular formula C17H17BrN2O2S B2667681 2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 313405-66-2

2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2667681
CAS No.: 313405-66-2
M. Wt: 393.3
InChI Key: ZDCUQJZIWZDMGR-UHFFFAOYSA-N
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Description

2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques like continuous flow synthesis and high-throughput screening .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has significant applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. It is known to modulate various biological pathways, including:

Properties

IUPAC Name

2-[(4-bromobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c1-9-2-7-13-12(8-9)14(15(19)21)17(23-13)20-16(22)10-3-5-11(18)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCUQJZIWZDMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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